molecular formula C10H7BrClN3O B1339546 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone CAS No. 936901-73-4

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Cat. No.: B1339546
CAS No.: 936901-73-4
M. Wt: 300.54 g/mol
InChI Key: SPFGLRKIXCHBPT-UHFFFAOYSA-N
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Description

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone is a synthetic organic compound with the molecular formula C10H7BrClN3O and a molecular weight of 300.539 g/mol This compound is characterized by the presence of a cyclobutanone ring fused to an imidazo[1,5-A]pyrazine moiety, which is further substituted with bromine and chlorine atoms

Preparation Methods

The synthesis of 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiolate, and amines.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Cyclization reactions: The compound can participate in further cyclization reactions to form more complex ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone has several scientific research applications, including:

    Medicinal chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates targeting various diseases.

    Biological studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways. It can serve as a probe to investigate the function of specific proteins or enzymes.

    Chemical synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanism of action for this compound .

Comparison with Similar Compounds

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O/c11-8-7-9(12)13-1-2-15(7)10(14-8)5-3-6(16)4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGLRKIXCHBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=NC(=C3N2C=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189845
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936901-73-4
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936901-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone
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Synthesis routes and methods

Procedure details

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (47.7 g, 215 mmol) was dissolved in DMF (200 mL) under an atmosphere of nitrogen and cooled to −4° C. N-Bromosuccinimide (40.3 g, 226 mmol) was dissolved in DMF (140 mL) and slowly added to the reaction mixture. After 5 min, water (400 mL) was added and the resulting solid isolated by filtration and washed with solid with water to give the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 3.45-3.53 (m, 2H), 3.58-3.67 (m, 2H), 4.08-4.16 (m, 1H), 7.45 (d, 1H, J=5.2 Hz) and 8.30 (d, 1H, J=4.8 Hz).
Quantity
47.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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